

Crystal Structure of Cyclooctane-1,5-diamine Salts: A Technical Overview

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Compound of Interest		
Compound Name:	Cyclooctane-1,5-diamine	
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A comprehensive analysis of the crystallographic data and experimental protocols for salts of **cyclooctane-1,5-diamine** remains an area with limited publicly available information. Extensive searches of scholarly databases did not yield specific crystallographic studies for simple salts of this diamine.

While the parent molecule, **cyclooctane-1,5-diamine**, is a known chemical entity, its use and detailed structural analysis in the solid state, particularly in the form of its salts, appear to be underexplored in published literature. This guide, therefore, aims to provide a foundational understanding of the anticipated structural features and the experimental methodologies that would be employed in such an investigation, based on related compounds and general principles of crystal engineering.

Hypothetical Crystal Data and Intermolecular Interactions

Should crystal structures of **cyclooctane-1,5-diamine** salts be determined, one would anticipate a rich network of intermolecular interactions, primarily driven by the protonated amine groups and the counter-ions. The following table outlines the expected crystallographic parameters that would be determined.

Table 1: Anticipated Crystallographic Data for Cyclooctane-1,5-diamine Salts



Parameter	Description	Expected Significance
Crystal System	The geometric shape of the unit cell (e.g., monoclinic, orthorhombic).	Influenced by the packing of the ions and the conformational flexibility of the cyclooctane ring.
Space Group	The symmetry elements present within the crystal lattice.	Dictated by the chirality of the diamine and the arrangement of ions.
Unit Cell Dimensions (a, b, c, α , β , γ)	The lengths of the sides and the angles between the axes of the unit cell.	These values would be highly dependent on the size and shape of the counter-ion.
Z	The number of formula units per unit cell.	Provides insight into the packing efficiency of the crystal structure.
Hydrogen Bond Geometry (D-H···A)	The distances and angles of hydrogen bonds between the ammonium groups (donors) and the anions (acceptors).	This would be the most critical data for understanding the supramolecular assembly. The strength and directionality of these bonds would define the overall crystal packing. Key interactions would be of the type N+-H···X-, where X is the anionic counter-ion, and potentially N+-H···N interactions if a neutral diamine is co-crystallized.
Conformation of the Cyclooctane Ring	The specific three-dimensional shape adopted by the eight-membered ring (e.g., boat-chair, crown).	The conformation will be influenced by the steric demands of the crystal packing and the nature of the intermolecular interactions. Different salt forms could potentially stabilize different



conformers of the cyclooctane ring.

Experimental Protocols

The determination of the crystal structure of **cyclooctane-1,5-diamine** salts would follow a well-established set of experimental procedures.

Synthesis and Crystallization

- Salt Formation: The initial step involves the reaction of **cyclooctane-1,5-diamine** with a suitable acid (e.g., HCl, HBr, H₂SO₄, or a carboxylic acid) in an appropriate solvent. The stoichiometry of the reaction would be controlled to produce the desired salt (e.g., mono- or di-protonated).
- Crystallization: Single crystals suitable for X-ray diffraction would be grown from the resulting salt solution. Common techniques include:
 - Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the salt, leading to the gradual formation of crystals.
 - Vapor Diffusion: A solution of the salt is placed in a sealed container with a second, more volatile solvent in which the salt is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the salt, promoting crystallization.
 - Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Analysis

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

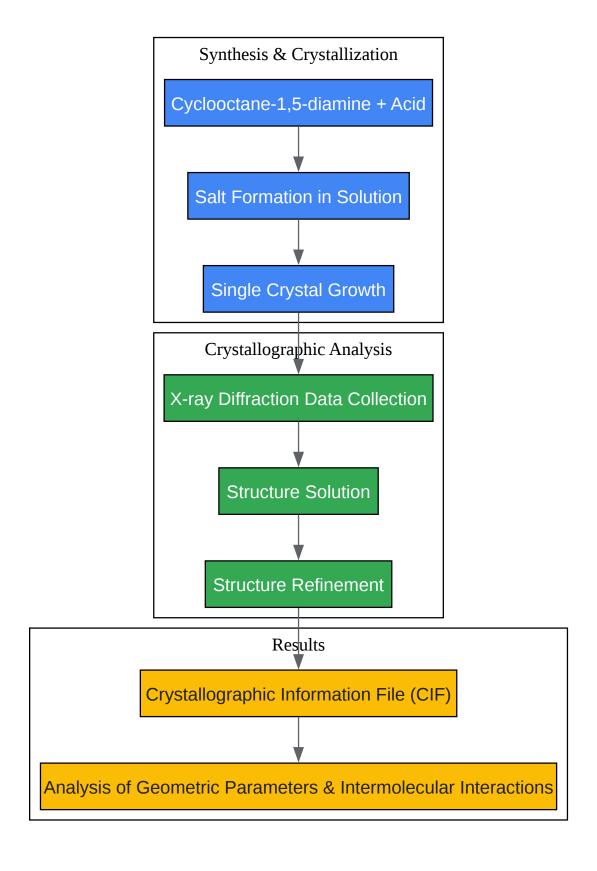


Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The positions of the atoms within the unit cell are
then determined using direct methods or Patterson methods. The structural model is
subsequently refined to achieve the best possible fit to the experimental data.

Visualizing the Workflow and Interactions

The following diagrams, generated using the DOT language, illustrate the general workflow for crystallographic analysis and the anticipated key intermolecular interactions.

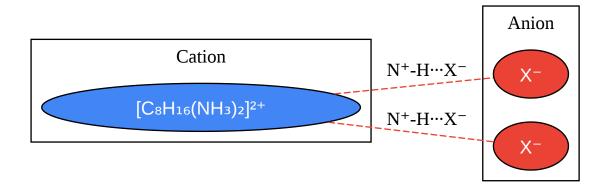




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Caption: General workflow for the synthesis and crystallographic analysis of **cyclooctane-1,5-diamine** salts.



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Caption: Key hydrogen bonding interactions anticipated in the crystal lattice of a **cyclooctane-1,5-diamine** salt.

In conclusion, while direct experimental data on the crystal structure of **cyclooctane-1,5-diamine** salts is not readily available in the scientific literature, established principles of chemistry and crystallography allow for a robust prediction of their structural characteristics and the methodologies required for their determination. Further research in this area would be valuable for understanding the solid-state properties of this and related diamine systems.

To cite this document: BenchChem. [Crystal Structure of Cyclooctane-1,5-diamine Salts: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174736#crystal-structure-of-cyclooctane-1-5-diamine-salts]

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